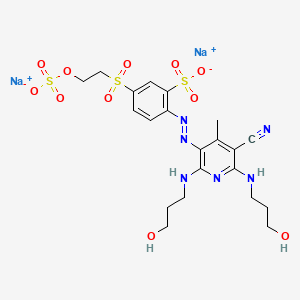
2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt typically involves multiple steps:
Formation of the Pyridyl Azo Compound: This step involves the reaction of a pyridine derivative with an azo coupling agent under controlled conditions.
Introduction of Hydroxypropyl Groups: The hydroxypropyl groups are introduced through a nucleophilic substitution reaction.
Sulphonation: The final step involves the sulphonation of the compound to introduce the sulphooxyethyl and sulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the pyridyl and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme activities or as a marker in various assays.
Medicine
Industry
Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulphonyl groups can interact with proteins and enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing processes.
Sulphonated Aromatics: Compounds with sulphonyl groups used in various industrial applications.
Uniqueness
The combination of the pyridyl azo structure with hydroxypropyl and sulphooxyethyl groups makes this compound unique, providing specific reactivity and applications not found in simpler azo compounds.
Propiedades
Número CAS |
94158-83-5 |
|---|---|
Fórmula molecular |
C21H26N6Na2O11S3 |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
disodium;2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfonatooxyethylsulfonyl)benzenesulfonate |
InChI |
InChI=1S/C21H28N6O11S3.2Na/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37;;/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Clave InChI |
GNADXOFVVANHCS-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])NCCCO)NCCCO)C#N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12770890.png)
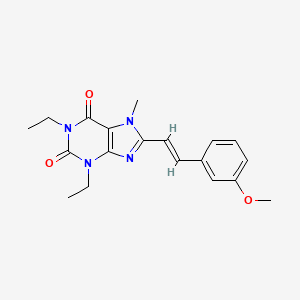
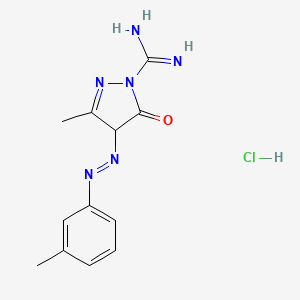
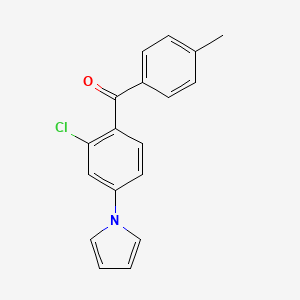
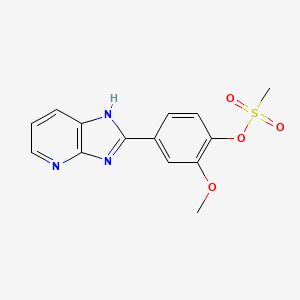

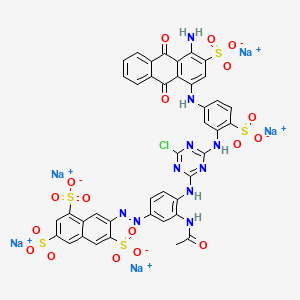
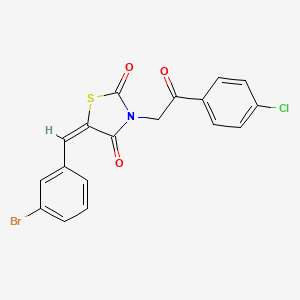
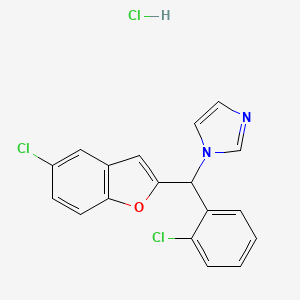
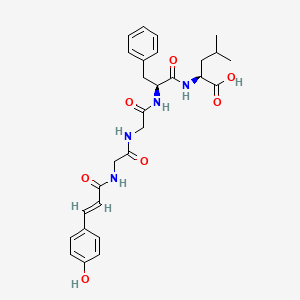
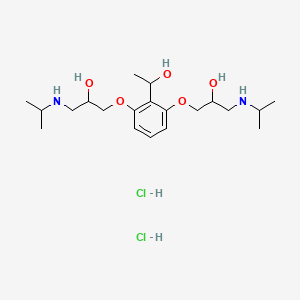

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

